Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside
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Overview
Description
Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside: is a complex organic compound with the molecular formula C23H26O6 and a molecular weight of 398.45 g/mol . It is known for its unique structural features, which include an allyl group, benzoyl group, and benzyl group attached to an alpha-L-rhamnopyranoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the rhamnopyranoside ring. The allyl group is introduced through allylation reactions, while the benzoyl and benzyl groups are added via esterification and etherification reactions, respectively . Common reagents used in these reactions include allyl bromide, benzoyl chloride, and benzyl chloride, often in the presence of bases like pyridine or triethylamine .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: : Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl and benzyl groups can be reduced to their corresponding alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzoyl group can produce benzyl alcohol .
Scientific Research Applications
Chemistry: : In chemistry, Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology: : In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies for its anti-inflammatory and antioxidant properties .
Medicine: : In the medical field, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of conditions related to oxidative stress and inflammation .
Industry: : In industrial applications, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, while its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-κB and Nrf2 pathways .
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-O-benzoyl-3-O-benzyl-beta-D-glucopyranoside
- Allyl 2-O-benzoyl-3-O-benzyl-alpha-D-galactopyranoside
- Allyl 2-O-benzoyl-3-O-benzyl-beta-D-mannopyranoside
Uniqueness: : Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific combination of functional groups and stereochemistry. The presence of the alpha-L-rhamnopyranoside moiety distinguishes it from other similar compounds, which may have different sugar units or stereochemistry . This unique structure contributes to its distinct chemical reactivity and potential bioactivity .
Properties
Molecular Formula |
C23H26O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C23H26O6/c1-3-14-26-23-21(29-22(25)18-12-8-5-9-13-18)20(19(24)16(2)28-23)27-15-17-10-6-4-7-11-17/h3-13,16,19-21,23-24H,1,14-15H2,2H3 |
InChI Key |
YJCAPLCOTDGLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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